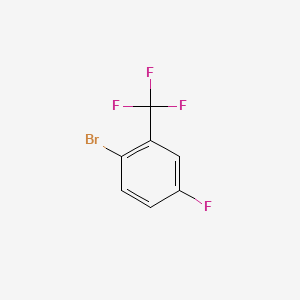

2-Bromo-5-fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDVAZGOACECLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334516 | |

| Record name | 2-Bromo-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40161-55-5 | |

| Record name | 2-Bromo-5-fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40161-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride: Properties, Synthesis, and Reactivity

Introduction

In the landscape of modern synthetic chemistry, fluorinated organic compounds have garnered significant attention due to their unique and often advantageous properties. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological characteristics. 2-Bromo-5-fluorobenzotrifluoride, a trifluoromethyl-substituted organofluorobenzene derivative, stands out as a versatile and crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for the construction of elaborate molecular architectures.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on practical applications and the underlying chemical principles that govern its behavior.

Nomenclature and Structural Elucidation

-

Systematic Name (IUPAC): 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[4]

-

Common Synonyms: 2-Bromo-α,α,α,5-tetrafluorotoluene, 4-Fluoro-2-(trifluoromethyl)bromobenzene[5]

-

CAS Number: 40161-55-5[4]

-

Molecular Formula: C₇H₃BrF₄[4]

-

Molecular Weight: 243.00 g/mol [4]

-

Chemical Structure:

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are critical for its handling, purification, and characterization.

| Property | Value | Source(s) |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 136-143 °C | [6][7] |

| Density | 1.695 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.465 | [7] |

| Flash Point | 63.9 °C (147.0 °F) - closed cup | [7] |

| Solubility | Insoluble in water, soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide. | |

| ¹H NMR | The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. | [8] |

| ¹³C NMR | The ¹³C NMR spectrum will display distinct signals for the aromatic carbons, influenced by the attached substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. | [8] |

| Mass Spectrum | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and efficient method starts from 3-fluorobenzotrifluoride.[1]

Synthesis via Nitration, Reduction, and Sandmeyer-type Reaction

This multi-step synthesis provides a reliable route to the target compound with good overall yield and purity.[1]

Step 1: Nitration of 3-Fluorobenzotrifluoride

-

To a stirred mixture of concentrated sulfuric acid, add 3-fluorobenzotrifluoride at a controlled temperature (typically below 10 °C).

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, ensuring the reaction temperature does not exceed 25 °C. The electrophilic nitration occurs preferentially at the position ortho to the activating fluorine and meta to the deactivating trifluoromethyl group.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours to ensure complete conversion.

-

Carefully pour the reaction mixture onto ice and extract the product, 5-fluoro-2-nitrobenzotrifluoride, with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of 5-Fluoro-2-nitrobenzotrifluoride

-

Dissolve the 5-fluoro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, typically Raney nickel, to the solution.

-

Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a slightly elevated pressure and temperature until the uptake of hydrogen ceases. This step reduces the nitro group to an amine.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain 5-fluoro-2-aminobenzotrifluoride.

Step 3: Diazotization and Bromination

-

Dissolve the 5-fluoro-2-aminobenzotrifluoride in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature. This generates the corresponding diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. This is a Sandmeyer-type reaction where the diazonium group is replaced by a bromine atom.

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

Extract the product, this compound, with an organic solvent.

-

Wash the organic layer, dry it, and purify the product by vacuum distillation to obtain a colorless liquid.[9]

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its three key functional groups: the bromine atom, the fluorine atom, and the trifluoromethyl group. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution. The bromine atom is the primary site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5][10]

-

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[5][10]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[5][10]

The electron-withdrawing nature of the trifluoromethyl and fluorine substituents can influence the rate of oxidative addition and reductive elimination.

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv), and a base, typically potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere. The Pd(0) catalyst is sensitive to oxidation.

-

Add a degassed solvent system, such as a mixture of toluene and water (4:1), via syringe. The presence of water can be beneficial for the transmetalation step.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-2-(trifluoromethyl)-1,1'-biphenyl.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This reaction is highly sensitive to moisture and requires anhydrous conditions. The resulting organomagnesium compound is a strong base and nucleophile.

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of this compound in anhydrous tetrahydrofuran (THF) to the magnesium. The initiation of the reaction is often indicated by a color change and gentle reflux.

-

Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

The resulting Grignard reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, or esters. For example, the dropwise addition of acetone to the Grignard reagent at 0 °C, followed by an acidic workup, will yield the corresponding tertiary alcohol.

Safety and Handling

This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin and eye irritation.[4] It is also considered a combustible liquid.[7]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromine atom and electron-withdrawing fluorine and trifluoromethyl substituents allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic protocols, and key reactivity patterns, offering a valuable resource for researchers, scientists, and drug development professionals working in the field of synthetic organic chemistry. A thorough understanding of the principles outlined herein will enable the effective utilization of this important intermediate in the development of novel and complex molecular targets.

References

- Exploring this compound: A Key Pharmaceutical Intermedi

- CN102951996A - Synthesis method of this compound - Google P

- CN104447183B - The preparation method of this compound - Google P

-

Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. (URL: [Link])

-

This compound | C7H3BrF4 | CID 520983 - PubChem. (URL: [Link])

-

Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). (URL: [Link])

-

Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - Beilstein Journals. (URL: [Link])

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

-

Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (URL: [Link])

- Successive Addition of two Different Grignard Reagents to Nitriles: Access to α,α-Disubstituted Propargylamine Deriv

-

Suzuki coupling reaction of bromobenzene with phenylboronic acid. - ResearchGate. (URL: [Link])

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (URL: [Link])

- US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google P

-

(A) Schematic representation of the Suzuki reaction of bromobenzene... - ResearchGate. (URL: [Link])

Sources

- 1. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 40161-55-5 [chemicalbook.com]

- 7. This compound 97 40161-55-5 [sigmaaldrich.com]

- 8. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. rose-hulman.edu [rose-hulman.edu]

Introduction: The Strategic Importance of a Fluorinated Intermediate

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride (CAS: 40161-55-5): A Strategic Building Block for Modern Drug Discovery

In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Within this context, this compound emerges as a pivotal building block.[1][2] Identified by its CAS number 40161-55-5, this compound, also known as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, offers a unique combination of reactive sites.[1][3][4] Its structure, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on a benzene ring, provides chemists with a versatile platform for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, explores the synthesis, reactivity, and application of this valuable intermediate, providing field-proven insights into its practical utility.

Physicochemical and Structural Landscape

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a colorless to pale yellow liquid at room temperature, characterized by its stability under standard storage conditions.[1][4][5] The electron-withdrawing nature of the trifluoromethyl and fluorine substituents significantly influences the electronic properties of the aromatic ring, which in turn dictates its reactivity in key chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40161-55-5 | [1][3][6] |

| Molecular Formula | C₇H₃BrF₄ | [1][3][7] |

| Molecular Weight | 243.00 g/mol | [1][3][7] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |

| Boiling Point | 136-143 °C (lit.) | [3][6] |

| Density | 1.695 - 1.75 g/mL at 25 °C (lit.) | [1][3][6] |

| Refractive Index (n20/D) | 1.465 (lit.) | [6] |

| Purity | ≥ 97% (GC) | [1][4] |

| Flash Point | 147 °F / 63.9 °C (closed cup) | [3] |

| Storage Conditions | Store at room temperature, in a cool, dry place. | [1][5] |

Strategic Synthesis: A Validated Protocol

The synthesis of this compound is well-established, with the most common and scalable route involving the diazotization of an amino precursor followed by a fluorination reaction. This method provides high purity and good yield.[6][8] Alternative routes, such as the direct electrophilic bromination of 1-fluoro-3-(trifluoromethyl)benzene, are also utilized.[2]

Protocol: Synthesis via Diazotization of 5-Amino-2-bromobenzotrifluoride

This protocol is based on a proven industrial method that ensures a high yield and purity of the final product.[6][8] The causality behind the conditions is critical: the reaction is conducted at low temperatures (-10 °C to 5 °C) to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions. Anhydrous hydrofluoric acid serves as both the solvent and the fluorine source for the subsequent Schiemann-type reaction.

Step-by-Step Methodology:

-

Reactor Preparation: Cool a 1L stainless steel reactor, equipped for low-temperature reactions and safe handling of hydrofluoric acid, to -10 °C.

-

Reagent Charging: Charge the reactor with 450 g of anhydrous hydrofluoric acid and 6.0 g of anhydrous potassium fluoride. The potassium fluoride acts as a catalyst.

-

Amine Addition: Slowly add 248 g of 5-amino-2-bromobenzotrifluoride to the reactor while maintaining the temperature.

-

Diazotization: Gradually add 75.5 g of sodium nitrite. The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 5 °C. An exothermic reaction will occur, forming the diazonium salt.

-

Reaction Completion: Stir the mixture for 30 minutes after the final addition of sodium nitrite to complete the diazotization.

-

Thermal Decomposition: The diazonium fluoride intermediate is then typically heated to induce decomposition, releasing nitrogen gas and forming the C-F bond.

-

Work-up and Isolation: Once gas evolution ceases, recover the excess hydrofluoric acid. Cool the mixture to 0 °C and neutralize it by carefully adding a 10% potassium hydroxide (KOH) solution.

-

Purification: Perform steam distillation on the neutralized mixture to obtain the crude product. The crude this compound is then purified by vacuum distillation, collecting the fraction at 110-120 °C (40 mmHg) to yield the final product as a colorless, transparent liquid with a purity of ≥99%.[6][8][9] A typical yield for this process is around 86.8%.[6][8]

Caption: Synthesis workflow via diazotization.

The Reactive Toolkit: Key Transformations for the Medicinal Chemist

The true value of this compound lies in the orthogonal reactivity of its halogen substituents. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions and Grignard reagent formation, while the trifluoromethyl and fluorine groups modulate the ring's electronics, making it a versatile scaffold.[2]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond, a staple for constructing biaryl structures found in many pharmaceuticals.[10][11][12] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[12]

General Protocol for Suzuki-Miyaura Coupling:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography.

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[13][14] This transformation is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The choice of ligand for the palladium catalyst is crucial and has evolved to allow for the coupling of a wide range of amines under milder conditions.[13]

General Protocol for Buchwald-Hartwig Amination:

-

Inert Atmosphere: In a glovebox or Schlenk line, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water or saturated NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Grignard Reagent Formation and Subsequent Reactions

The C-Br bond can be readily converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal.[15] This opens up another avenue of C-C bond formation.

General Protocol for Grignard Formation:

-

Setup: Flame-dry a three-necked flask equipped with a condenser and dropping funnel under an inert atmosphere. Add magnesium turnings (1.2 eq.) and a small crystal of iodine to initiate the reaction.

-

Initiation: Add a small amount of a solution of this compound (1.0 eq.) in anhydrous THF or diethyl ether. Gentle heating may be required to start the reaction.[16]

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.[15][16]

-

Application: The resulting Grignard reagent can be used immediately to react with various electrophiles, such as aldehydes or ketones to form secondary or tertiary alcohols, respectively, after an acidic workup.[17]

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is the primary site for cross-coupling, the aromatic ring itself is activated towards nucleophilic attack by the potent electron-withdrawing trifluoromethyl group.[5] In SNAr reactions, a strong nucleophile can displace a leaving group on an electron-deficient aromatic ring.[18][19] Generally, fluorine is a better leaving group than bromine in SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[18] Therefore, under forcing SNAr conditions, substitution may preferentially occur at the C-F position, a reactivity profile that synthetic chemists can exploit for selective functionalization.[18][20]

Proven Applications in Drug and Agrochemical Development

The utility of this compound is not merely theoretical; it is a commercially available intermediate used in the synthesis of high-value molecules.[5]

-

Pharmaceuticals: It is a key starting material for producing HSD-016, an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD1), which is instrumental in developing drugs for type 2 diabetes.[3][6] Its structure is also a building block for various anti-cancer agents and other therapeutics where the trifluoromethylphenyl moiety is a desired pharmacophore.[1]

-

Agrochemicals: The compound is employed in the synthesis of modern pesticides and herbicides.[1][4] The fluorinated structure often enhances the biological efficacy and stability of the final active ingredient.[1]

-

Materials Science: Beyond life sciences, its stability and unique electronic properties make it a useful intermediate in the creation of advanced polymers and coatings for high-temperature applications.[1]

Safe Handling, Storage, and Stewardship

As with any reactive chemical intermediate, proper handling and storage are paramount to ensure safety and maintain product integrity.

-

Hazards: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][21][22][23]

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[21][22][23] Avoid breathing vapors or mists.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[23][24]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[22][23]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular engineers in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, its versatile and orthogonal reactivity make it an indispensable building block. By enabling access to complex fluorinated scaffolds through robust and well-understood transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, it empowers scientists to design and create the next generation of innovative drugs and advanced materials.

References

- Exploring this compound: A Key Pharmaceutical Intermedi

- This compound - Safety D

- This compound - Product Inform

- This compound | 40161-55-5. ChemicalBook.

- CAS 40161-55-5: this compound. Cymit Química S.L..

- This compound 40161-55-5 wiki. Guidechem.

- This compound synthesis. ChemicalBook.

- Chemical Properties of this compound (CAS 40161-55-5). Cheméo.

- What is the synthesis method of this compound?. Guidechem.

- This compound 97% | 40161-55-5. Sigma-Aldrich.

- This compound | C7H3BrF4 | CID 520983. PubChem.

- MSDS of this compound. Capot Chemical.

- This compound 97 40161-55-5. Sigma-Aldrich.

- Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.

- Safety Data Sheet: this compound. AK Scientific, Inc..

- The preparation method of this compound.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.

- SAFETY D

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- Suzuki Coupling. Organic Chemistry Portal.

- All About The Reactions of Grignard Reagents. Master Organic Chemistry.

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon

- Suzuki reaction. Wikipedia.

- CAS 40161-55-5 this compound. BOC Sciences.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Nucleophilic Arom

- What is this compound and how is it synthesized?. Guidechem.

- Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermedi

- Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor

- 16.

- Introduction to Nucleophilic Arom

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. innospk.com [innospk.com]

- 4. CAS 40161-55-5: this compound [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 40161-55-5 [chemicalbook.com]

- 7. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. capotchem.com [capotchem.com]

- 23. aksci.com [aksci.com]

- 24. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethyl group, combined with bromine and fluorine substituents, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a detailed overview of the key physical characteristics of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, supported by established experimental methodologies and spectral analysis.

Molecular and Chemical Identity

The structural and chemical identity of a compound is the foundation upon which all other physical property data is built.

Table 1: Chemical Identity of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

| Identifier | Value | Source |

| CAS Number | 40161-55-5 | [1][2] |

| Molecular Formula | C₇H₃BrF₄ | [1] |

| Molecular Weight | 243.00 g/mol | ChemBK |

| IUPAC Name | 1-bromo-4-fluoro-2-(trifluoromethyl)benzene | |

| Synonyms | 2-Bromo-5-fluorobenzotrifluoride | [1] |

| SMILES | C1=CC(=C(C(=C1)F)Br)C(F)(F)F | PubChem |

Note: The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.

Physicochemical Properties

The physicochemical properties of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene are critical for its handling, reaction optimization, and purification.

Table 2: Key Physicochemical Properties

| Property | Value | Conditions | Source |

| Appearance | Colorless to light yellow liquid | Ambient | Chem-Impex |

| Density | 1.695 g/mL | at 25°C | ChemBK |

| Boiling Point | 136-143 °C | at 760 mmHg (lit.) | ChemBK |

| Melting Point | No data available | - | - |

| Flash Point | 147 °F (63.9 °C) | Closed cup | ChemBK |

| Refractive Index | n20/D 1.465 (lit.) | at 20°C | ChemBK |

| Vapor Pressure | 3.1 mmHg | at 25°C | ChemBK |

Insights into Physical State and Handling

The compound exists as a liquid at room temperature with a relatively high boiling point, suggesting low volatility under standard conditions. Its density, significantly higher than water, is an important consideration for solvent extraction and separation procedures. The flash point of approximately 64°C indicates that it is a combustible liquid and should be handled with appropriate safety precautions, away from ignition sources. While no specific melting point data is available for this compound, the related compound 1-bromo-4-fluorobenzene has a melting point of -16 °C.[3]

Solubility Profile

As a haloarene, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is expected to be insoluble in water due to its nonpolar nature and inability to form hydrogen bonds.[4] It is, however, soluble in a range of common organic solvents with low polarity, such as benzene, ether, chloroform, and carbon tetrachloride.[4] This solubility behavior is a key factor in selecting appropriate solvent systems for chemical reactions and purification techniques like chromatography. The general principle of "like dissolves like" is applicable here; the intermolecular forces in haloarenes are comparable in strength to those in nonpolar organic solvents, facilitating dissolution.[5]

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. While a complete set of spectra for this specific molecule is not publicly available, analysis of closely related structures provides valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The coupling patterns will be complex due to spin-spin coupling between the protons and with the fluorine atom. For the related compound 1-bromo-4-(trifluoromethyl)benzene, the ¹H NMR spectrum in CDCl₃ shows two doublets at δ 7.64 (d, J = 8.6 Hz, 2H) and 7.50 (d, J = 8.6 Hz, 2H).[6]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. For 1-bromo-4-(trifluoromethyl)benzene, the ¹³C NMR spectrum shows signals at δ 132.1, 129.7, 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), and 123.9 (q, J = 273.1 Hz).[6]

-

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[7] The spectrum of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is expected to show two distinct signals: one for the trifluoromethyl group (typically around -60 to -70 ppm) and one for the aromatic fluorine atom.[7] For 1-bromo-4-(trifluoromethyl)benzene, a singlet for the CF₃ group is observed at δ -62.8 (s, 3F).[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[8] The molecular ion peaks are therefore expected at m/z 242 and 244. Common fragmentation pathways would involve the loss of a bromine atom or a trifluoromethyl radical.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is expected to show characteristic absorption bands for:

-

C-H stretching in the aromatic region (~3000-3100 cm⁻¹)

-

C=C stretching in the aromatic ring (~1400-1600 cm⁻¹)

-

C-F stretching from the trifluoromethyl group (strong bands, ~1100-1300 cm⁻¹)

-

C-Br stretching (~500-600 cm⁻¹)

Experimental Methodologies

The accurate determination of physical properties relies on standardized experimental protocols. The following sections detail the principles and steps for measuring key properties.

Determination of Boiling Point (Micro Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample volumes, the micro reflux method is a convenient and accurate technique.[10]

Protocol:

-

Place approximately 0.5 mL of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene into a small test tube.

-

Add a small magnetic stir bar to ensure smooth boiling.

-

Clamp the test tube in a heating block placed on a hot plate stirrer.

-

Position a thermometer with its bulb about 1 cm above the liquid surface.

-

Turn on the stirrer and begin heating gently.

-

Observe the liquid until it is gently refluxing, characterized by a ring of condensing vapor on the test tube walls.

-

The stable temperature reading on the thermometer at the level of the refluxing ring corresponds to the boiling point.[10]

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is an intrinsic property defined as the mass per unit volume of a substance.[6]

Protocol:

-

Accurately weigh a clean, dry graduated cylinder or pycnometer using an analytical balance.

-

Add a known volume (e.g., 1.0 mL) of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene to the container.

-

Reweigh the container with the sample to determine the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For higher accuracy, repeat the measurement several times and average the results. It is also crucial to record the temperature at which the measurement is made, as density is temperature-dependent.[6]

Caption: Step-by-step Density Measurement.

Conclusion

This technical guide has provided a comprehensive overview of the essential physical properties of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. The data presented, from its fundamental chemical identity to its detailed spectral characteristics and solubility profile, offers a critical resource for scientists and researchers. The inclusion of standardized experimental protocols for determining key physical parameters further enhances the practical utility of this guide. A thorough understanding and application of this information will facilitate the safe handling, effective utilization, and innovative application of this versatile chemical intermediate in the advancement of pharmaceutical and agrochemical research.

References

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 15). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 25). CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Science.gov. (n.d.). halogenated organic solvents: Topics. Retrieved from [Link]

-

NCERT. (n.d.). NCERT Solutions For Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2,4,5-trifluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

-

YouTube. (2014, March 3). ES: The Solubility of the Halogens. Retrieved from [Link]

-

NIH. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 4. learncbse.in [learncbse.in]

- 5. quora.com [quora.com]

- 6. rsc.org [rsc.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

2-Bromo-5-fluorobenzotrifluoride molecular structure and weight

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride

Authored by a Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by its structural functionality. This compound is a prime exemplar of a versatile organofluorobenzene building block.[1][2] Its strategic combination of a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring provides a unique platform for complex molecular synthesis.[1][3] This guide offers an in-depth examination of its molecular structure, physicochemical properties, synthesis, and critical applications, tailored for researchers, scientists, and professionals in drug development. The narrative is grounded in established scientific principles, explaining the causality behind its synthetic utility and analytical validation.

Molecular Identity and Structure

A precise understanding of a compound's structure is the foundation of its application. This compound is an aromatic compound characterized by a benzene ring substituted with three distinct functional groups that dictate its reactivity and physical properties.

Key Identifiers:

-

IUPAC Name: 1-bromo-4-fluoro-2-(trifluoromethyl)benzene[4]

-

Synonyms: 2-Bromo-α,α,α,5-tetrafluorotoluene, 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[7][8][9]

Molecular Formula and Weight: The molecular formula is C₇H₃BrF₄ .[6][7][8] Based on the IUPAC atomic weights, its molecular weight is approximately 243.00 g/mol .[4][5][7][8][10][11] The NIST WebBook provides a more precise mass of 242.996.[6]

Structural Representation: The molecule consists of a central benzene ring. The substituents are arranged as follows:

-

A bromine atom at position 2. This atom is an excellent leaving group, making it highly valuable for cross-coupling reactions like the Suzuki-Miyaura coupling, which are fundamental for building the carbon skeletons of Active Pharmaceutical Ingredients (APIs).[1]

-

A fluorine atom at position 5. This substituent modifies the electronic properties of the aromatic ring, influencing its reactivity and potential biological interactions.

-

A trifluoromethyl (CF₃) group at position 1. The CF₃ group is a crucial feature in medicinal chemistry. It is known to enhance the lipophilicity and metabolic stability of drug candidates, which can significantly improve their bioavailability and efficacy.

For unambiguous machine-readable representation:

-

SMILES: Fc1ccc(Br)c(c1)C(F)(F)F[8]

-

InChI: InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11,12)/h1-3H[6][8]

Physicochemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. It is typically a colorless to light yellow clear liquid.[7][8] The key properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to light orange/yellow clear liquid | [7][8] |

| Boiling Point | 136-143 °C | [1][7][12][13] |

| Density | ~1.695 - 1.75 g/mL at 25 °C | [1][7][12] |

| Refractive Index (n20/D) | ~1.465 | [1][12][13] |

| Flash Point | ~63.9 °C (147.0 °F) - closed cup | [1] |

| Purity | ≥ 97% (GC) | [7][8] |

| Storage | Store at room temperature, sealed in dry conditions | [7][13] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, often involving multi-step processes that require careful control of reaction conditions. One common and effective method starts with m-fluorobenzotrifluoride.[14]

Step-by-Step Synthesis Outline (via Diazotization): [14]

-

Nitration: m-fluorobenzotrifluoride is first nitrated using a mixture of nitric acid and concentrated sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. The temperature must be carefully controlled to prevent side reactions.[14]

-

Reduction: The resulting nitro compound is then reduced to an amine. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel, yielding 5-fluoro-2-aminobenzotrifluoride.[14]

-

Diazotization and Bromination: The final step involves a Sandmeyer-type reaction. The amine is treated with sodium nitrite and hydrobromic acid to form a diazonium salt. This intermediate is then reacted with cuprous bromide to substitute the diazonium group with bromine, yielding the final product, this compound, in high purity.[14]

This multi-step synthesis ensures high yield and purity, making it suitable for producing the high-quality intermediate required for pharmaceutical applications.[14]

Caption: A typical synthesis route for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a key intermediate.[2][7] Its trifluoromethyl and bromine functionalities provide chemists with a versatile tool for creating complex molecules with enhanced therapeutic potential.[7]

Pharmaceutical Development: This compound is a crucial starting material in the synthesis of various pharmaceuticals.[2][7]

-

Diabetes Treatment: It is a precursor for producing HSD-016, an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD1).[1][12] This enzyme is involved in converting cortisone to cortisol, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1][12]

-

Oncology: The compound serves as an intermediate in the development of anti-cancer agents.[7][15] For example, it can be used to synthesize 2-trifluoromethyl-4-anthranilonitrile, a raw material for the androgen antagonist Bicalutamide, used in treating prostate cancer.[15]

Agrochemical Formulations: Beyond pharmaceuticals, it is also employed in the production of advanced agrochemicals like herbicides and pesticides.[2][7] The fluorinated structure often enhances the stability and efficacy of these agents, leading to better crop protection.[2][7]

Material Science: The unique chemical properties imparted by the fluorine and bromine atoms make it useful in creating advanced materials, such as specialized polymers and coatings that require high durability and specific performance characteristics.[7]

Analytical Characterization

To ensure the quality and identity of this compound, a systematic analytical workflow is essential. This self-validating process confirms that the material meets the stringent purity requirements for its intended applications, especially in pharmaceutical synthesis.

-

Purity Analysis: Gas Chromatography (GC) is the standard method for determining the purity of the compound, with typical specifications being ≥97-98%.[7][8][9]

-

Structural Confirmation: A suite of spectroscopic techniques is used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[6]

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that help elucidate the structure.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to provide a detailed map of the atomic connectivity and confirm the precise arrangement of substituents on the aromatic ring.

-

Caption: A standard workflow for the analytical validation of the compound.

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions. It is classified as a combustible liquid.[11] It is also known to cause skin and serious eye irritation.[4][11] Proper personal protective equipment (PPE), including gloves, and eyeshields, should be used when handling this compound in a well-ventilated area, away from heat and open flames.[11]

Conclusion

This compound is more than just a chemical compound; it is a critical enabler of innovation in life sciences and material science. Its well-defined molecular structure, characterized by the strategic placement of bromo, fluoro, and trifluoromethyl groups, provides a robust platform for the synthesis of high-value molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in creating next-generation therapeutics and advanced materials.

References

- CN102951996A - Synthesis method of this compound - Google Patents.

-

Exploring this compound: A Key Pharmaceutical Intermediate. Novasyn. [Link]

-

Introducing this compound: A Powerful Chemical Compound for Diverse Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

This compound - the NIST WebBook. NIST. [Link]

-

This compound | C7H3BrF4 | CID 520983 - PubChem. PubChem. [Link]

-

Chemical Properties of this compound (CAS 40161-55-5) - Cheméo. Cheméo. [Link]

-

The preparation method of this compound - Eureka | Patsnap. Patsnap. [Link]

-

This compound | CAS 401-98-9 - bouling chemical co., limited. Bouling Chemical Co., Limited. [Link]

- CN111362775B - Synthesis method of this compound - Google Patents.

-

5-Bromo-2-fluorobenzotrifluoride: A Crucial Building Block for Pharma Innovation. Novasyn. [Link]

- CN104447183B - The preparation method of this compound - Google Patents.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 401-98-9 | Properties, Uses, Safety & Suppliers in China [boulingchem.com]

- 4. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 40161-55-5 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 40161-55-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. scbt.com [scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 40161-55-5 [chemicalbook.com]

- 13. This compound CAS#: 40161-55-5 [m.chemicalbook.com]

- 14. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]

- 15. CN104447183B - The preparation method of this compound - Google Patents [patents.google.com]

solubility of 2-Bromo-5-fluorobenzotrifluoride in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-fluorobenzotrifluoride in Organic Solvents

Executive Summary

This compound is a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, valued for its unique structural features that impart desirable properties to target molecules.[1][2][3] A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification protocols, and ensuring success in formulation efforts. This guide provides a detailed analysis of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a summary of its known solubility in common organic solvents, and furnishes a practical, step-by-step protocol for experimentally determining its solubility.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern medicinal chemistry and process development, intermediates like this compound (CAS No. 40161-55-5) are indispensable.[1][4] Its structure, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring, offers a versatile platform for synthetic transformations.[2][3] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the bromine and fluorine atoms provide reactive handles for various cross-coupling and substitution reactions.[4]

The selection of an appropriate solvent is one of the most critical parameters in chemical synthesis. It influences reaction rates, equilibria, and pathway selection. For a compound like this compound, which serves as a starting material for complex active pharmaceutical ingredients (APIs), knowledge of its solubility profile is not merely academic; it is a cornerstone of efficient, scalable, and reproducible process chemistry.[5] This guide aims to consolidate the available information and provide a predictive framework for its behavior in a range of organic media.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below. It is a colorless to light yellow liquid at room temperature, a property that influences its handling and storage.[3][4][6] Its relatively high density and boiling point are typical for halogenated aromatic compounds.[1][5]

| Property | Value | Source(s) |

| CAS Number | 40161-55-5 | [1][2][4] |

| Molecular Formula | C₇H₃BrF₄ | [1][2][3] |

| Molecular Weight | ~243.00 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [3][4][6] |

| Density | ~1.695 - 1.75 g/mL at 25 °C | [1][3][5] |

| Boiling Point | 136-143 °C | [1][4][5] |

| Melting Point | 41-44 °C | [1] |

| Flash Point | ~64 °C (147 °F) | [6][7] |

| Refractive Index | n20/D ~1.465 | [1][5] |

| Water Solubility | Poor / Insoluble | [4][6][8] |

Theoretical Principles of Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[9] This is based on the concept that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound dictates its polarity and the types of interactions it can form with solvent molecules.

The presence of highly electronegative fluorine atoms in the trifluoromethyl (CF₃) group and the additional fluorine and bromine atoms on the aromatic ring create significant bond dipoles.[4] This results in an uneven distribution of electron density, making this compound a polar molecule.[6] Consequently, its solubility is governed by the following interactions:

-

Dipole-Dipole Interactions: As a polar molecule, it will readily interact with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and will contribute to its solubility in nonpolar solvents, particularly given its relatively large electron cloud due to the bromine atom.

-

Hydrogen Bonding: this compound lacks hydrogen bond donors (like O-H or N-H). While the fluorine atoms could theoretically act as very weak hydrogen bond acceptors, the compound cannot form strong hydrogen bonds, which explains its poor solubility in protic solvents like water.[10][11]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 40161-55-5 [chemicalbook.com]

- 6. This compound | CAS 401-98-9 | Properties, Uses, Safety & Suppliers in China [boulingchem.com]

- 7. This compound 97 40161-55-5 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.ws [chem.ws]

- 10. learncbse.in [learncbse.in]

- 11. quora.com [quora.com]

A Spectroscopic Guide to 2-Bromo-5-fluorobenzotrifluoride: Unveiling the Molecular Fingerprint

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and impurity profiling. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering expert interpretation and field-proven experimental protocols.

Molecular Structure and Key Spectroscopic Features

This compound is a substituted aromatic compound with the molecular formula C₇H₃BrF₄ and a molecular weight of approximately 243.00 g/mol .[2][3] Its structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring, gives rise to a unique and informative spectroscopic profile.

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.8,0.75!"]; C5 [label="C", pos="0.8,0.75!"]; C6 [label="C", pos="0,0!"];

Br [label="Br", pos="0,2.5!", fontcolor="#EA4335"]; F1 [label="F", pos="-2.3,-1.25!", fontcolor="#34A853"]; CF3 [label="CF3", pos="2.3,-1.25!", fontcolor="#4285F4"]; H1 [label="H", pos="-1.5,1.25!"]; H2 [label="H", pos="1.5,1.25!"]; H3 [label="H", pos="0,-0.5!"];

C1 -- C4 [label=""]; C4 -- C2 [label=""]; C2 -- C6 [label=""]; C6 -- C3 [label=""]; C3 -- C5 [label=""]; C5 -- C1 [label=""];

C1 -- Br; C2 -- F1; C3 -- CF3; C4 -- H1; C5 -- H2; C6 -- H3;

label="this compound"; fontsize=14; }

Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information about the electronic environment of the nuclei and their connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.6 - 7.8 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-4 | 7.3 - 7.5 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |

| H-6 | 7.8 - 8.0 | d | J(H-H) ≈ 8-9 |

Note: Predicted values are based on empirical data for similar substituted benzenes.

H3 [label="H-3"]; H4 [label="H-4"]; H6 [label="H-6"]; F5 [label="F-5", fillcolor="#34A853", fontcolor="#FFFFFF"];

H3 -- H4 [label="J ≈ 2-3 Hz"]; H4 -- H6 [label="J ≈ 8-9 Hz"]; H3 -- F5 [label="J ≈ 8-10 Hz", style=dashed, color="#EA4335"]; H4 -- F5 [label="J ≈ 5-7 Hz", style=dashed, color="#EA4335"]; }

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituents. The carbon attached to the highly electronegative fluorine atom will be significantly deshielded, as will the carbon of the trifluoromethyl group.

| Carbon | Predicted Chemical Shift (ppm) | Key Feature |

| C-1 (C-CF₃) | 120 - 125 | Quartet due to C-F coupling |

| C-2 (C-Br) | 115 - 120 | |

| C-3 | 130 - 135 | |

| C-4 | 118 - 123 | Doublet due to C-F coupling |

| C-5 (C-F) | 160 - 165 | Doublet due to C-F coupling |

| C-6 | 135 - 140 | |

| -CF₃ | 120 - 125 | Quartet due to C-F coupling |

Note: Predicted values based on additivity rules and data for similar compounds.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4][5] For this compound, two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| Ar-F | -110 to -115 | Multiplet | Coupling to H-3, H-4, and potentially the CF₃ group |

| -CF ₃ | -60 to -65 | Singlet or narrow multiplet | Potential small coupling to Ar-F |

Note: Chemical shifts are referenced to CFCl₃.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to C-F, C-Br, and C-H bonds, as well as aromatic ring vibrations. The provided spectrum is a gas-phase spectrum from the NIST WebBook.[3]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C ring stretch |

| 1350 - 1150 | C-F stretch (Aromatic) |

| 1300 - 1100 | -CF₃ symmetric and asymmetric stretches |

| 1000 - 650 | C-Br stretch |

| 900 - 675 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). Data from the NIST WebBook indicates a molecular ion at m/z 242 and 244.[2][3]

Key Fragment Ions:

-

m/z 242/244 [M]⁺˙: The molecular ion.

-

m/z 163 [M - Br]⁺: Loss of the bromine atom. This is often a favorable fragmentation pathway for brominated aromatic compounds.

-

m/z 113 [M - Br - CF₂]⁺: Subsequent loss of a difluorocarbene radical from the [M - Br]⁺ ion.

M [label="[C₇H₃BrF₄]⁺˙\nm/z 242/244"]; M_Br [label="[C₇H₃F₄]⁺\nm/z 163"]; M_Br_CF2 [label="[C₆H₃F₂]⁺\nm/z 113"];

M -> M_Br [label="- Br•"]; M_Br -> M_Br_CF2 [label="- CF₂"]; }

Caption: Proposed primary fragmentation pathway.Experimental Protocols

NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. For this compound, a standard protocol for small organic molecules is appropriate.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Preparation:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent and gently swirl to dissolve the sample completely.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

-

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a liquid sample with minimal preparation.[7][8][9]

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal (if applicable for the instrument) and acquire the spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or hexane. A concentration of approximately 100 µg/mL is a good starting point.

-

GC Conditions:

-

Injector: Split/splitless injector, typically in split mode to avoid column overloading. Injector temperature: 250 °C.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the molecular weight of the compound and expected fragments (e.g., m/z 40-300).

-

Ion Source Temperature: Typically 230 °C.

-

Transfer Line Temperature: Typically 280 °C.

-

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint of this compound. The combination of NMR, IR, and MS allows for unambiguous identification and structural confirmation. The predicted NMR data, based on established principles, serves as a valuable reference in the absence of fully assigned experimental spectra in the public domain. The detailed experimental protocols provide a solid foundation for researchers and analysts working with this important chemical intermediate, ensuring the acquisition of high-quality, reliable data.

References

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. [Link]

-

IR of a Liquid. YouTube. [Link]

-

Interpretation of ATR-IR spectra. Chemistry Teaching Labs - University of York. [Link]

-

This compound. PubChem. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

-

Fluorine NMR. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. NIH. [Link]

-

This compound. [Link]

-

This compound. NIST WebBook. [Link]

-

19Flourine NMR. [Link]

-

This compound. ChemBK. [Link]

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

-

Infrared Spectroscopy. MSU chemistry. [Link]

-

19F NMR Reference Standards. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]

-

How Is GC-MS Used In Aroma Analysis?. Chemistry For Everyone - YouTube. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. biophysics.org [biophysics.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. This compound | 40161-55-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]

reactivity of the bromine atom in 2-Bromo-5-fluorobenzotrifluoride

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-5-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 40161-55-5) is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its synthetic utility is largely dictated by the reactivity of its carbon-bromine bond, which is strategically influenced by the electronic properties of the adjacent trifluoromethyl and fluoro substituents. This guide provides a comprehensive analysis of the C-Br bond's reactivity, exploring its behavior in key synthetic transformations including palladium-catalyzed cross-coupling, metallation, and its role in the context of nucleophilic aromatic substitution. By elucidating the underlying electronic principles and providing field-proven experimental protocols, this document serves as a technical resource for scientists leveraging this versatile building block in complex molecule synthesis.

Introduction: A Strategically Activated Synthetic Building Block

This compound is a substituted organofluorine compound whose value lies in its unique combination of stability and tunable reactivity.[1][2] It serves as a critical starting material for a range of advanced pharmaceutical ingredients (APIs), including inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD1) for type 2 diabetes treatment and non-steroidal anti-androgens like Bicalutamide for cancer therapy.[1][3][4]

The reactivity of the molecule is not random; it is a direct consequence of the electronic interplay between the three substituents on the benzene ring:

-

Bromine (Br): The primary focus of this guide, the C-Br bond is the key reaction site for a host of transformations, most notably metal-catalyzed cross-coupling and metallation reactions.

-

Trifluoromethyl (CF₃): A potent electron-withdrawing group, the CF₃ substituent exerts a strong negative inductive effect (-I).[5][6] This effect deactivates the aromatic ring toward electrophilic attack but significantly activates it for nucleophilic aromatic substitution and influences the reactivity of the adjacent C-Br bond.[6][7]

-

Fluorine (F): While also electron-withdrawing via induction (-I), fluorine can donate electron density through resonance (+M).[8] This push-pull character, combined with its position relative to the other groups, fine-tunes the regioselectivity of various reactions.

Understanding this electronic landscape is paramount to predicting and controlling the molecule's synthetic behavior.

The Electronic Landscape: Causality of Reactivity